molecular formula C21H23N3O4S2 B3206400 3-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)-N-phenethylpropanamide CAS No. 1040668-43-6

3-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)-N-phenethylpropanamide

Cat. No. B3206400
CAS RN: 1040668-43-6
M. Wt: 445.6 g/mol
InChI Key: RHGWUONKYLWVJR-UHFFFAOYSA-N
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Description

The compound “3-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)-N-phenethylpropanamide” is a complex organic molecule. It contains a thiazole ring, which is a type of heterocycle . The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .


Molecular Structure Analysis

The thiazole ring in the molecule is a five-membered ring containing nitrogen and sulfur atoms . This ring is likely to contribute to the overall stability of the molecule and may also play a role in its reactivity.


Chemical Reactions Analysis

Thiazole rings are known to undergo a variety of chemical reactions, including donor–acceptor, nucleophilic, and oxidation reactions . The specific reactions that this compound might undergo would depend on the other functional groups present in the molecule.

Scientific Research Applications

Anticancer Activity

The 2-aminothiazole scaffold has demonstrated promising anticancer properties. Researchers have synthesized derivatives of this compound and evaluated their effects on cancer cells. These derivatives inhibit tumor growth, induce apoptosis (programmed cell death), and interfere with cancer cell signaling pathways. Further investigations are ongoing to optimize their efficacy and minimize side effects .

Antioxidant Potential

The 2-aminothiazole-based derivatives exhibit antioxidant activity by scavenging free radicals and protecting cells from oxidative stress. Antioxidants play a crucial role in preventing cellular damage and reducing the risk of chronic diseases. Researchers continue to explore novel derivatives with enhanced antioxidant properties .

Antimicrobial Effects

Certain 2-aminothiazole derivatives possess antimicrobial properties. They inhibit the growth of bacteria, fungi, and other pathogens. These compounds could be valuable in developing new antibiotics or antifungal agents. Researchers investigate their mechanisms of action and assess their effectiveness against drug-resistant strains .

Anti-Inflammatory Properties

Inflammation is a common factor in various diseases, including autoimmune disorders and chronic conditions. Some 2-aminothiazole derivatives exhibit anti-inflammatory effects by modulating inflammatory pathways. These compounds may serve as potential therapeutics for managing inflammatory diseases .

Neuroprotective Applications

Emerging evidence suggests that certain 2-aminothiazole derivatives have neuroprotective effects. They may enhance neuronal survival, reduce neuroinflammation, and protect against neurodegenerative diseases. Researchers investigate their potential in treating conditions like Alzheimer’s and Parkinson’s disease .

Cardiovascular Health

The 2-aminothiazole scaffold has implications for cardiovascular health. Some derivatives exhibit vasodilatory effects, potentially improving blood flow and reducing hypertension. Additionally, they may protect cardiac tissue from ischemic damage. Ongoing studies aim to uncover their full cardiovascular potential .

Future Directions

Thiazole-containing compounds have been the focus of medicinal chemists due to their diverse biological activities . Therefore, it’s possible that future research could explore the potential uses of this compound in various therapeutic applications.

properties

IUPAC Name

3-[2-[(4-methoxyphenyl)sulfonylamino]-1,3-thiazol-4-yl]-N-(2-phenylethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4S2/c1-28-18-8-10-19(11-9-18)30(26,27)24-21-23-17(15-29-21)7-12-20(25)22-14-13-16-5-3-2-4-6-16/h2-6,8-11,15H,7,12-14H2,1H3,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHGWUONKYLWVJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CCC(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)-N-phenethylpropanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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